molecular formula C20H14FN5OS B2717382 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide CAS No. 1226436-89-0

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide

Katalognummer: B2717382
CAS-Nummer: 1226436-89-0
Molekulargewicht: 391.42
InChI-Schlüssel: IWQINFICZWAUAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole scaffold fused with a quinoxaline carboxamide moiety. The compound’s crystallographic characterization, including bond lengths, angles, and intermolecular interactions, would typically rely on tools like the SHELX software suite (e.g., SHELXL for refinement) to resolve its three-dimensional structure . Its hydrogen-bonding patterns, critical for understanding packing efficiency and solubility, could be analyzed using graph set theory, as described in methodologies for hydrogen-bond functionality .

Eigenschaften

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN5OS/c21-12-5-7-13(8-6-12)26-19(14-10-28-11-18(14)25-26)24-20(27)17-9-22-15-3-1-2-4-16(15)23-17/h1-9H,10-11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQINFICZWAUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and characteristics:

  • Molecular Formula: C17H14FN3OS
  • Molecular Weight: 359.44 g/mol
  • CAS Number: 921106-02-7

The structure features a thieno[3,4-c]pyrazole core fused with a quinoxaline moiety, which is known to enhance biological activity through various mechanisms.

The biological activity of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide is primarily attributed to its interactions with specific biological targets:

  • Protein Kinase Inhibition : The compound has been shown to inhibit various protein kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation. The pyrazole scaffold is particularly effective in this regard due to its ability to form hydrogen bonds with the kinase hinge region, enhancing binding affinity .
  • Antiviral Properties : Recent studies have indicated that derivatives of this compound exhibit antiviral activities, particularly against retroviruses. The presence of fluorine in the phenyl group appears to enhance potency against certain viral strains .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the efficacy of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide. Modifications in the molecular structure can significantly influence biological activity:

  • Fluorine Substitution : The introduction of fluorine at the para position of the phenyl ring has been shown to improve the compound's interaction with target proteins, leading to increased potency .
  • Fused Ring Systems : The thieno[3,4-c]pyrazole and quinoxaline components contribute synergistically to the overall biological activity by providing multiple interaction points for binding with target proteins .

Pharmacological Effects

The compound has demonstrated a range of pharmacological effects in vitro and in vivo studies:

  • Anticancer Activity : In cell line studies, N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide exhibited significant antiproliferative effects against various cancer cell lines, including HeLa and A375 cells .
  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation through modulation of cell cycle regulators and apoptosis pathways .

Case Study 1: Antiviral Activity Assessment

In a study assessing antiviral properties, derivatives similar to N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline were evaluated for their efficacy against HIV. The results indicated that specific modifications led to enhanced inhibitory concentrations (IC50 values), demonstrating the importance of structural optimization .

Case Study 2: Cancer Cell Line Studies

Another study focused on evaluating the anticancer potential of this compound against several tumor cell lines. The findings revealed that even low concentrations (as low as 0.1 µM) resulted in significant reductions in cell viability, highlighting its potential as a therapeutic agent in oncology .

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The molecular formula of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide is C21H14FN3O3SC_{21}H_{14}FN_3O_3S, with a molecular weight of approximately 407.4 g/mol. The compound features a complex structure that includes a thieno-pyrazole moiety, which is known for its biological activity.

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives of thieno-pyrazole exhibited significant cytotoxicity against various cancer cell lines, including K562 (human myelogenous leukemia) and MDA-MB-231 (breast cancer) cells. Notably, one derivative showed an IC50 value of 0.51 µM against K562 cells, indicating potent anticancer activity .
  • In Silico Studies : Computational modeling has suggested that N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide could bind effectively to the active sites of key enzymes involved in tumor growth and metastasis .

Summary of Anticancer Activity

Study TypeCell LineIC50 Value
In VitroK5620.51 µM
In SilicoVarious TargetsBinding Affinity Predicted

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated several thieno-pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some compounds displayed significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential as broad-spectrum antibiotics .
  • Comparative Analysis : In comparison with standard antibiotics, certain derivatives of the compound showed enhanced activity against resistant strains, highlighting its potential in addressing antibiotic resistance .

Summary of Antimicrobial Activity

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus16
Escherichia coli19

Vergleich Mit ähnlichen Verbindungen

Methodological Considerations

  • Crystallography : SHELX programs (e.g., SHELXL for refinement) are critical for resolving subtle structural differences between analogs, such as fluorine vs. chlorine placement .
  • Hydrogen Bonding : Graph set analysis provides a systematic framework to compare intermolecular interactions, though experimental validation (e.g., XRD) remains essential .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.